Ethanamine, 2,2a(2)-dithiobis[N-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl(2-{[2-(ethylamino)ethyl]disulfanyl}ethyl)amine is an organic compound that contains both amine and disulfide functional groups. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and applications in different fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl(2-{[2-(ethylamino)ethyl]disulfanyl}ethyl)amine typically involves the reaction of ethylamine with 2-chloroethyl disulfide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the ethylamine attacks the electrophilic carbon of the 2-chloroethyl disulfide, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of ethyl(2-{[2-(ethylamino)ethyl]disulfanyl}ethyl)amine can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl(2-{[2-(ethylamino)ethyl]disulfanyl}ethyl)amine can undergo various types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or sulfonyl chlorides under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted amines depending on the electrophile used.
Scientific Research Applications
Ethyl(2-{[2-(ethylamino)ethyl]disulfanyl}ethyl)amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of disulfide bond formation and reduction in proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form reversible disulfide bonds.
Industry: Utilized in the production of polymers and other materials that require disulfide linkages.
Mechanism of Action
The mechanism of action of ethyl(2-{[2-(ethylamino)ethyl]disulfanyl}ethyl)amine involves the interaction of its amine and disulfide functional groups with various molecular targets. The disulfide bond can undergo reversible cleavage and formation, which is crucial in redox biology and the regulation of protein function. The amine group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl(2-{[2-(methylamino)ethyl]disulfanyl}ethyl)amine
- Diethyl(2-{[2-(diethylamino)ethyl]disulfanyl}ethyl)amine
Uniqueness
Ethyl(2-{[2-(ethylamino)ethyl]disulfanyl}ethyl)amine is unique due to its specific combination of ethyl and disulfide groups, which confer distinct chemical reactivity and biological activity compared to its methyl and diethyl analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
4432-79-5 |
---|---|
Molecular Formula |
C8H20N2S2 |
Molecular Weight |
208.4 g/mol |
IUPAC Name |
N-ethyl-2-[2-(ethylamino)ethyldisulfanyl]ethanamine |
InChI |
InChI=1S/C8H20N2S2/c1-3-9-5-7-11-12-8-6-10-4-2/h9-10H,3-8H2,1-2H3 |
InChI Key |
UGCMYUSCFMBRIE-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCSSCCNCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.